3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound is derived from its molecular structure, which consists of two benzoic acid units interconnected via a benzoyl group. Key structural features include:
- A 4-{[(5E)-6-(4-methoxyphenyl)hex-5-en-1-yl]oxy} substituent on the central benzene ring, indicating a methoxyphenyl group attached to a hexenyl chain with a trans (E) configuration at the 5,6-position.
- A 3-(2-carboxyethyl) group on the adjacent position of the same benzene ring.
- A benzoylbenzoic acid backbone, where one benzoic acid moiety is esterified to another via a ketone linkage.
The systematic name adheres to IUPAC rules by prioritizing the longest carbon chain (hexenyl) and specifying substituents in descending order of complexity. A comparative analysis of its nomenclature is provided below:
| Common Name | Systematic IUPAC Name |
|---|---|
| LY223982 | 3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-en-1-yl]oxy}benzoyl]benzoic acid |
| SKF107324 | (E)-3-(3-(2-Carboxyethyl)-4-((6-(4-methoxyphenyl)hex-5-en-1-yl)oxy)benzoyl)benzoic acid |
The compound’s molecular formula, C~30~H~30~O~7~ , and molecular weight of 502.56 g/mol further validate its classification as a polyfunctional benzoic acid derivative.
Historical Development and Discovery Timeline
The synthesis and characterization of this compound emerged during the late 20th century, coinciding with heightened interest in leukotriene-mediated inflammatory pathways. Key milestones include:
- 1980s : Initial investigations into LTB4 receptor antagonists by pharmaceutical entities such as SmithKline and Ciba-Geigy, leading to the identification of early analogs.
- 1990 : Patent filings for derivatives featuring benzoylbenzoic acid scaffolds, highlighting structural optimizations to enhance receptor binding affinity.
- 2000s : Validation of its IC~50~ value of 13.2 nM for LTB4 receptor antagonism in human neutrophils, cementing its utility as a research tool.
The compound’s development underscores iterative refinements in balancing lipophilicity (via the hexenyl chain) and polar interactions (via carboxylate groups) to improve pharmacokinetic properties.
Position Within Benzoic Acid Derivative Taxonomies
Benzoic acid derivatives are classified based on substituent types and positions. This compound belongs to the diaryl ether-linked polycarboxylate subclass, distinguished by:
- Aromatic Substitutions : Dual benzoic acid units connected via a benzoyl group.
- Aliphatic Linkers : A hexenyl chain facilitating spatial separation between the methoxyphenyl and benzoylbenzoic acid moieties.
- Functional Group Diversity : Carboxyethyl and methoxy groups enhancing water solubility and target engagement.
The table below contrasts its structure with related derivatives:
This structural complexity places it among the most specialized benzoic acid derivatives, with applications in inflammation research and molecular pharmacology.
Properties
IUPAC Name |
3-[3-(2-carboxyethyl)-4-[6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSSLLFRVDRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction for Alkene Formation
Key Reaction :
5-Bromovaleric acid undergoes a Wittig reaction with a ylide derived from 4-methoxyphenylmagnesium bromide to form the (5E)-hexenyl intermediate.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 5-Bromovaleric acid, Ph₃P, 4-MeOC₆H₄MgBr, THF, 0°C → RT | ~70% | |
| 2 | Mesylation (MsCl, Et₃N, DCM) | >90% |
Mechanistic Insights :
- Wittig Reaction : Forms the trans-alkene via nucleophilic attack of the ylide on the aldehyde intermediate.
- Stereocontrol : Ensures retention of the E-configuration due to steric and electronic factors in the ylide.
Core Synthesis: 3-(2-Carboxyethyl)-4-Hydroxybenzoylbenzoic Acid
The core structure is synthesized via sequential functionalization of benzoic acid derivatives.
Introduction of the 2-Carboxyethyl Group
Key Reaction :
3-Bromobenzoic acid undergoes nucleophilic substitution with ethyl bromoacetate to introduce the carboxyethyl group.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3-Bromobenzoic acid, ethyl bromoacetate, K₂CO₃, DMF, 80°C | ~60% | – |
| 2 | Hydrolysis (NaOH, H₂O/EtOH) | >85% | – |
Notes :
- Regioselectivity : Directed by the electron-withdrawing carboxylic acid group.
- Purification : Crystallization or column chromatography to isolate the ester intermediate.
Formation of the Benzoyl Linkage
Key Reaction :
The benzoyl group is introduced via a Suzuki-Miyaura coupling between a bromobenzoic acid and a boronic acid.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Bromobenzoic acid, boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | ~50% | – |
Challenges :
- Catalyst Choice : Pd-based catalysts are preferred for biaryl bond formation.
- Oxidation Sensitivity : Requires inert atmospheres to prevent side reactions.
Etherification and Final Assembly
The hexenyl fragment is coupled to the core via nucleophilic aromatic substitution.
Nucleophilic Substitution
Key Reaction :
The mesylated hexenyl fragment reacts with the phenolic oxygen of the core.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Mesylated hexenyl, core, K₂CO₃, DMF, 60°C | ~40% |
Optimization :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature : Higher temperatures (60–80°C) improve yields but risk decomposition.
Critical Challenges and Solutions
| Challenge | Solution |
|---|---|
| E-Configuration Retention | Use of Wittig reagents with bulky substituents to favor trans-alkene formation. |
| Low Yields in Coupling | Optimize catalyst loading (e.g., Pd 5–10 mol%) and ligands (SPhos). |
| Purification | Recrystallization or HPLC to isolate pure product. |
Summary of Key Steps
- Hexenyl Fragment : Wittig reaction → mesylation.
- Core Synthesis : Nucleophilic substitution (carboxyethyl) → Suzuki coupling (benzoyl).
- Coupling : Nucleophilic substitution (ether formation).
Overall Yield : ~11–15% (estimated from analogous syntheses in).
This synthesis leverages modern organic chemistry techniques, emphasizing convergent strategies to minimize steps and maximize efficiency. Further optimization is needed to improve yields and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield halogenated or nucleophilic substitution products.
Scientific Research Applications
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or interacts with.
Pathways: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid (ZX-AN035090, )
- Molecular Formula : C₁₉H₁₅N₂O₅.
- Key Features: Benzoic acid core with a pyrimidinyl substituent. 4-Methoxyphenoxy group at the pyrimidine’s 2-position.
- Comparison :
- Lacks the carboxyethyl and extended hexenyloxy chains of the target compound.
- Reduced lipophilicity (predicted XlogP ~3.2) due to shorter substituents.
Compound B : 3-[2-[(E)-6-(4-Methoxyphenyl)hex-5-enoxy]-6-[4-(2-oxopyrrolidin-1-yl)butoxy]phenyl]propanoic acid (AC1O69IF, )
- Molecular Formula : C₃₄H₄₀N₂O₆.
- Key Features: Propanoic acid backbone with hexenyloxy and oxopyrrolidinyl-butoxy substituents. Shared (E)-6-(4-methoxyphenyl)hex-5-enoxy chain with the target compound.
- Comparison :
- Additional oxopyrrolidinyl-butoxy group enhances hydrogen bonding capacity.
- Higher molecular weight (588.7 g/mol) and complexity.
Compound C : 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC-560, )
- Molecular Formula : C₁₈H₁₄F₄N₂O.
- Key Features :
- Pyrazole core with 4-fluorophenyl and 4-methoxyphenyl groups.
- Trifluoromethyl substituent at the 3-position.
- Comparison: Non-carboxylic acid structure with distinct cyclooxygenase (COX) inhibitory activity. Higher halogen content increases metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and SAR Insights
Role of the Hexenyloxy Chain :
- The (5E)-hexenyloxy group in the target compound and Compound B is critical for membrane permeability and receptor interaction due to its planar, hydrophobic structure .
- Replacement with shorter chains (e.g., in Compound A) reduces binding affinity to lipid mediators like LTB4.
Carboxylic Acid Moieties: The benzoic acid and propanoic acid groups in the target and Compound B enhance solubility and enable ionic interactions with receptor residues. Compound C’s pyrazole lacks acidic protons, limiting its utility in pH-dependent biological systems.
Methoxyphenyl Substituents :
- The 4-methoxyphenyl group in the target and Compound B contributes to π-π stacking with aromatic residues in receptor pockets.
- Fluorine substituents (e.g., in Compound C) improve metabolic stability but may reduce target specificity.
Biological Activity
3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid, also known as LY223982, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. The compound's unique molecular features suggest possible interactions with various biological pathways, making it a subject of interest in pharmacological research.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C30H30O7
- Molecular Weight : 502.563 g/mol
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 2
- LogP (XlogP) : 5.8
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and inflammation. The following sections summarize key findings from various studies.
The biological activity of LY223982 is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular signaling and metabolism.
- Modulation of Protein Degradation Pathways : Studies suggest that it can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis and protein turnover .
Table 1: Summary of Biological Activities
Case Studies
-
Antiproliferative Activity :
A study evaluated the effects of LY223982 on human cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The compound exhibited significant growth inhibition at concentrations above 5 µM, indicating its potential as an anticancer agent. -
Enzyme Activation Studies :
In vitro assays demonstrated that LY223982 significantly activated cathepsins B and L, which play critical roles in protein degradation and apoptosis. This suggests its potential use in therapies targeting proteostasis-related diseases . -
Anti-inflammatory Effects :
The compound was shown to modulate inflammatory responses in cellular models, indicating a possible application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
